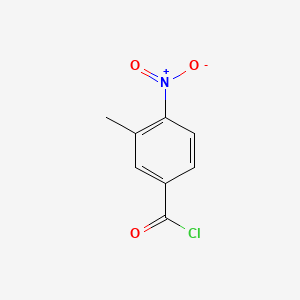

3-Methyl-4-nitrobenzoyl chloride

Description

Significance as a Versatile Synthetic Intermediate

3-Methyl-4-nitrobenzoyl chloride is a pivotal bifunctional molecule in the field of modern organic synthesis. lookchem.com Its chemical structure, featuring a highly reactive acyl chloride group alongside a nitro-activated aromatic ring, provides a gateway for a multitude of chemical reactions. This inherent dual reactivity establishes it as an indispensable building block for constructing more elaborate and complex molecular architectures.

The strategic placement of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene (B151609) ring profoundly modulates the reactivity of both the acyl chloride and the aromatic system. This specific substitution pattern facilitates selective chemical transformations at different positions on the molecule, a feature of paramount importance for chemists devising intricate, multi-step synthetic pathways. As a result, this compound is a key starting material in the synthesis of a wide range of products, including pharmaceuticals and other specialized organic compounds. nih.gov

Overview of Aromatic Acyl Halide Chemistry

Aromatic acyl halides, a class of compounds that includes this compound, are derivatives of carboxylic acids where the hydroxyl group has been substituted by a halogen, in this instance, chlorine. wikipedia.orgteachy.ai This functional group is characterized by a highly electrophilic carbonyl carbon, rendering it prone to attack by various nucleophiles. fiveable.me This reactivity forms the basis of several fundamental and widely utilized organic reactions, such as Friedel-Crafts acylation, esterification, and amidation. studymind.co.uksimply.science

The reactivity of aromatic acyl halides is significantly governed by the electronic nature of the substituents on the aromatic ring. fiveable.me Electron-withdrawing groups, such as the nitro group in this compound, intensify the electrophilic character of the carbonyl carbon, thereby augmenting its reactivity towards nucleophiles. numberanalytics.com Conversely, electron-donating groups can diminish this reactivity. This interplay of electronic effects provides a mechanism for fine-tuning the chemical behavior of aromatic acyl halides, solidifying their status as a versatile and crucial class of reagents in the toolkit of synthetic organic chemists.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H6ClNO3 |

| Molecular Weight | 199.59 g/mol |

| CAS Number | 35675-46-8 |

Data sourced from PubChem CID 3015795 nih.gov

Contextualization within Substituted Nitroaromatic Systems

Substituted nitroaromatic compounds are a significant class of organic molecules characterized by the presence of a nitro group on an aromatic ring that also bears other functional groups. nih.gov These compounds are of considerable scientific and industrial interest owing to their diverse applications and distinct chemical properties. The nitro group, a potent electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. libretexts.orgquora.com

In the specific molecular architecture of this compound, the nitro group at the 4-position and the methyl group at the 3-position establish a unique electronic landscape on the benzene ring. This particular arrangement not only dictates the reactivity of the acyl chloride moiety but also influences the potential for subsequent substitutions on the aromatic ring itself. mdpi.com The study of such systems is fundamental to a deeper understanding of the complex electronic effects that control the reactivity and inherent properties of polysubstituted aromatic compounds, which are ubiquitous in numerous domains of chemical science. nih.govacs.org

Detailed Research Findings

Recent research has underscored the utility of substituted benzoyl chlorides in various synthetic applications. For instance, a 2024 study demonstrated the synthesis of hybrid molecules utilizing 4-nitrobenzoyl chloride, achieving high yields under mild conditions. This suggests that similar protocols could be effectively adapted for this compound. Furthermore, derivatives of 3-nitrobenzoyl chloride have exhibited moderate anticancer activity, indicating that the incorporation of a methylamino group, as seen in analogs of the title compound, could potentially enhance binding to therapeutic targets.

The synthetic utility of related compounds is further highlighted by the use of 4-chloro-3-nitrobenzoic acid, which can be reacted with methylamine (B109427) to form 4-methylamino-3-nitrobenzoic acid. This intermediate is then converted to its acyl chloride, demonstrating a common pathway for creating substituted benzoyl chlorides. google.com

Interactive Data Table: Reactivity Comparison of Related Acyl Chlorides

| Compound | Reactivity toward Amines | Influencing Factors |

|---|---|---|

| 4-Nitrobenzoyl chloride | Higher | Stronger electrophilicity at the carbonyl carbon due to the para-nitro group. |

| 4-(Methylamino)-3-nitrobenzoyl chloride | Intermediate | The methylamino group may sterically hinder nucleophilic attack, slightly reducing reactivity compared to the unsubstituted nitro analog. |

This table is a comparative analysis based on information from a study on 4-(Methylamino)-3-nitrobenzoyl chloride.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEGOHNPUBPUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189181 | |

| Record name | 3-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35675-46-8 | |

| Record name | 3-Methyl-4-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparations

Precursor Synthesis Pathways

The principal precursor for 3-Methyl-4-nitrobenzoyl chloride is 3-Methyl-4-nitrobenzoic acid. The synthesis of this carboxylic acid is most commonly achieved through the selective oxidation of 2,4-Dimethylnitrobenzene. Various methodologies have been developed to optimize this conversion, each with distinct advantages and reaction conditions.

Oxidation of 2,4-Dimethylnitrobenzene to 3-Methyl-4-nitrobenzoic Acid

The selective oxidation of one methyl group in 2,4-Dimethylnitrobenzene is a critical step. The presence of the nitro group influences the reactivity of the methyl groups, making the development of selective oxidation methods crucial.

The use of nitric acid as an oxidant for the conversion of 2,4-Dimethylnitrobenzene to 3-Methyl-4-nitrobenzoic acid has been investigated. google.com This method offers an alternative to heavy metal oxidants. By carefully controlling reaction parameters such as the feed ratio of reactants, temperature, and pressure, it is possible to improve the reaction's conversion rate and minimize the formation of by-products. google.com A patented process describes using dilute nitric acid as the oxidant, which can enhance the cleanness of the industrial synthesis and reduce environmental pollution by allowing for the recycling of waste acid. google.com This method has been reported to increase the reaction yield to over 50% under mild conditions, making it suitable for large-scale industrial production due to the low cost and wide availability of nitric acid and 2,4-dimethyl-nitrobenzene. google.com The process involves an oxidation reaction followed by neutralization, extraction, decolorizing, and acidification steps. google.com

| Parameter | Value | Reference |

| Reactants | 2,4-Dimethylnitrobenzene, Nitric Acid | google.com |

| Oxidant Concentration | 30 ~ 65% | google.com |

| Molar Ratio (2,4-dimethylnitrobenzene:nitric acid) | 1:5.5 ~ 8.0 | google.com |

| Reported Yield | >50% | google.com |

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used to oxidize 2,4-Dimethylnitrobenzene. researchgate.netlibretexts.org Research has shown that using a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction under heterogeneous conditions. researchgate.net In a specific study, the reaction was carried out at 95 °C for 1 hour with a molar ratio of 2,4-DMNB to KMnO₄ to TBAB of 1:2.16:0.07, resulting in a 41% yield of 3-methyl-4-nitrobenzoic acid. researchgate.net The presence of the phase transfer catalyst is crucial for achieving chemo-selectivity and regio-selectivity, as its absence leads to the formation of 4-nitro-1,3-benzenedicarboxylic acid as the sole product. researchgate.net The combination of phase transfer catalysts with permanganate renders the oxidant milder, more selective, and lipophilic. researchgate.net

| Parameter | Value | Reference |

| Reactants | 2,4-Dimethylnitrobenzene, Potassium Permanganate | researchgate.net |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | researchgate.net |

| Temperature | 95 °C | researchgate.net |

| Reaction Time | 1 hour | researchgate.net |

| Molar Ratio (2,4-DMNB:KMnO₄:TBAB) | 1 : 2.16 : 0.07 | researchgate.net |

| Reported Yield | 41% | researchgate.net |

The use of molecular oxygen as an oxidant, in conjunction with a catalyst system, presents an environmentally benign and economically viable route for the synthesis of 3-Methyl-4-nitrobenzoic acid. patsnap.comchemicalbook.comchemicalbook.com One approach involves the use of a cobalt acetate (B1210297) catalyst in an acetic acid medium. patsnap.com The addition of an initiator, such as 2-butanone (B6335102), and a co-catalyst like sodium bromide can significantly enhance the reaction yield. chemicalbook.com For instance, a reaction conducted at 130 °C for 8 hours under 0.8 MPa of oxygen pressure, with cobalt acetate, sodium bromide, and 2-butanone, achieved a 99% conversion of 2,4-dimethylnitrobenzene with a 52% selectivity to 3-methyl-4-nitrobenzoic acid, resulting in a 51% yield. chemicalbook.com The reaction is believed to proceed via a free radical mechanism. chemicalbook.com Another catalytic system employs a cobalt catalyst, such as cobalt naphthenate or cobalt acetate, and an initiator like 2-butanone or acetaldehyde (B116499) in a fatty acid solvent like acetic acid, using air as the oxygen source. google.com

| Parameter | Value | Reference |

| Reactants | 2,4-Dimethylnitrobenzene, Molecular Oxygen (Air) | patsnap.comchemicalbook.comgoogle.com |

| Catalyst System | Cobalt acetate / Sodium bromide / 2-butanone | chemicalbook.com |

| Solvent | Acetic Acid | chemicalbook.comgoogle.com |

| Temperature | 130 °C | chemicalbook.com |

| Pressure | 0.8 MPa | chemicalbook.com |

| Conversion | 99% | chemicalbook.com |

| Selectivity | 52% | chemicalbook.com |

| Yield | 51% | chemicalbook.com |

A photochemically initiated oxidation has also been reported. patsnap.com In this method, 2,4-dimethylnitrobenzene is reacted in acetonitrile (B52724) with a hematoporphyrin (B191378) catalyst and NiO, under oxygen flow and illumination from a high-pressure mercury lamp at 30°C for 5 hours. This process resulted in a 65% yield of 3-methyl-4-nitrobenzoic acid with a purity of 96.7%. patsnap.com

| Parameter | Value | Reference |

| Reactants | 2,4-Dimethylnitrobenzene, Oxygen | patsnap.com |

| Catalyst | Hematoporphyrin, NiO | patsnap.com |

| Solvent | Acetonitrile | patsnap.com |

| Temperature | 30 °C | patsnap.com |

| Reaction Time | 5 hours | patsnap.com |

| Yield | ~65% | patsnap.com |

| Purity | 96.7% | patsnap.com |

Electrochemical oxidation offers a modern and environmentally friendly approach to organic synthesis. While specific studies on the direct electrochemical oxidation of 2,4-Dimethylnitrobenzene to 3-Methyl-4-nitrobenzoic acid are not extensively detailed in the provided search results, the principles of electrochemical oxidation of similar aromatic compounds are well-established. nih.govresearchgate.net This method typically involves the generation of powerful oxidizing species, such as hydroxyl radicals, at the anode surface of an electrochemical cell. nih.gov The choice of anode material is critical to the efficiency and selectivity of the oxidation process. nih.gov For instance, boron-doped diamond (BDD) anodes are known for their high efficiency in mineralizing organic pollutants to CO₂. nih.govresearchgate.net The degradation of nitroaromatic compounds often involves denitration and hydroxylation of the aromatic ring, followed by ring-opening to form carboxylic acids. nih.gov

Direct Synthetic Routes and Reaction Optimization

The precursor acid is typically synthesized from 2,4-dimethylnitrobenzene through the selective oxidation of the methyl group at the 4-position. patsnap.com However, this reaction often suffers from low selectivity and conversion rates. patsnap.com Various methods have been explored to optimize this oxidation, including the use of nitric acid or air as oxidants. patsnap.comgoogle.com

One optimized method involves the use of dilute nitric acid as the oxidant. A patented process details the reaction of 2,4-dimethylnitrobenzene with 30-65% nitric acid at a molar ratio of 1:5.5-8.0. google.com By carefully controlling reaction parameters, this method significantly improves the reaction yield to over 50%, providing a milder and safer production process suitable for large-scale industrial synthesis. google.com

Another innovative and environmentally friendly approach utilizes a photoreactor. In this method, 2,4-dimethylnitrobenzene is dissolved in acetonitrile, and oxygen is bubbled through the solution. patsnap.com The reaction is carried out at 30°C for 5 hours in the presence of a catalyst system comprising hematoporphyrin and NiO, under irradiation from a high-pressure mercury lamp. patsnap.com This process results in a product with a purity of 96.7%. patsnap.com These optimized routes to the carboxylic acid precursor are essential for ensuring a reliable and efficient supply for the subsequent conversion to this compound.

Table 3: Optimized Synthesis of 3-Methyl-4-nitrobenzoic Acid

| Starting Material | Oxidant/Catalyst System | Key Conditions | Purity/Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethylnitrobenzene | Diluted Nitric Acid | Controlled temperature and pressure. Molar ratio (Substrate:Acid) 1:5.5-8.0. | Yield > 50% | google.com |

| 2,4-Dimethylnitrobenzene | Oxygen / Hematoporphyrin / NiO | Photoreactor, 30°C, 5 hours, Acetonitrile solvent. | Purity 96.7% | patsnap.com |

Reactivity, Reaction Mechanisms, and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions of 3-Methyl-4-nitrobenzoyl Chloride

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a two-step mechanism: initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

This compound readily reacts with alcohols in a process known as alcoholysis to produce the corresponding esters. This reaction typically proceeds by heating the acyl chloride with an alcohol, which acts as both the nucleophile and often as the solvent. researchgate.net The reaction can be performed under neutral conditions or in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

A general scheme for this esterification is the reaction with an alkyl alcohol (R-OH) to yield the corresponding 3-methyl-4-nitrobenzoate ester. A patent describes a method for the post-treatment of such esterification reactions, highlighting the industrial relevance of this transformation. google.com

Table 1: Representative Alcoholysis Reaction

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| This compound | Ethanol (B145695) | Ethyl 3-methyl-4-nitrobenzoate | Heating/Reflux |

Amides: The reaction of this compound with primary or secondary amines is a robust method for forming amide bonds. These reactions are often rapid and are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl produced. This method is analogous to the well-known Schotten-Baumann reaction. mdpi.com For instance, the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is achieved by reacting 4-methyl-3-nitrobenzoyl chloride with 3-chloroaniline (B41212) in a solvent like dichloromethane (B109758) with a base.

Thioesters: Thioesters can be synthesized from this compound by reaction with a thiol. A common and effective method involves reacting the acid chloride with an alkali metal salt of a thiol (a thiolate). wikipedia.org This reaction proceeds via the same nucleophilic acyl substitution mechanism, with the thiolate anion acting as a potent nucleophile.

Table 2: Synthesis of Amides and Thioesters

| Nucleophile | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amide | 3-Methyl-4-nitro-N-alkylbenzamide |

| Secondary Amine (R₂NH) | Tertiary Amide | 3-Methyl-4-nitro-N,N-dialkylbenzamide |

The reactivity of the acyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. The nitro group (-NO₂) at the para-position is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles.

Conversely, the methyl group (-CH₃) at the meta-position is a weak electron-donating group, primarily through an inductive effect. However, the strong electron-withdrawing effect of the para-nitro group dominates, resulting in this compound being a highly reactive acylating agent, more so than unsubstituted benzoyl chloride. Studies on related systems show that benzoyl chlorides with electron-withdrawing substituents generally exhibit reduced yields in certain complex reactions, but in standard nucleophilic acyl substitution, they are highly reactive. nih.gov

Aromatic Electrophilic and Nitro Group Transformations

Beyond reactions at the acyl chloride group, the aromatic ring and the nitro moiety can also undergo chemical transformations.

This compound can serve as the acylating agent in Friedel-Crafts acylation reactions to form diaryl ketones. savemyexams.commasterorganicchemistry.com In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by an electron-rich aromatic ring (an activated system like benzene (B151609), toluene, or a benzofuran). masterorganicchemistry.comresearchgate.net

A patent describes the Friedel-Crafts acylation of naphthalene (B1677914) with the similar 3-ethyl-4-nitrobenzoyl chloride, demonstrating that such reactions are feasible. google.com While the nitro group on the acylating agent makes the carbonyl carbon more reactive, it's important to note that Friedel-Crafts reactions generally fail when the substrate being acylated is strongly deactivated. libretexts.org Therefore, this compound is expected to react efficiently with activated or unactivated aromatic compounds but not with deactivated ones.

The nitro group of this compound can be reduced to an amino group, a transformation that dramatically alters the electronic properties of the molecule and is a key step in the synthesis of many pharmaceutical intermediates. masterorganicchemistry.com A significant challenge is the selective reduction of the nitro group without affecting the highly reactive acyl chloride functionality.

Common reducing agents like lithium aluminum hydride would reduce both functional groups. Therefore, milder and more selective methods are required.

Metal/Acid Systems: Reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid are classic choices for reducing aromatic nitro groups. masterorganicchemistry.com

Stannous Chloride (SnCl₂): Tin(II) chloride in a non-aqueous solvent like ethanol can provide a pH-neutral system for selective nitro reduction. masterorganicchemistry.com

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it can also reduce the acyl chloride to an aldehyde or alcohol, making it less suitable for this specific transformation unless carefully controlled or if the acyl chloride is protected. masterorganicchemistry.com

Hydrazine-based Systems: The use of hydrazine (B178648) in combination with a metal powder like zinc or magnesium has been shown to be effective for the rapid and selective reduction of aromatic nitro groups in the presence of other reducible functionalities. niscpr.res.in

Successful reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which fundamentally changes the molecule's reactivity in subsequent reactions. masterorganicchemistry.com

Mechanistic Studies and Kinetic Analysis

Mechanistic and kinetic studies are crucial for understanding the intricate details of chemical reactions involving this compound. These investigations shed light on the transition states, the influence of the reaction environment, and the electronic and steric factors that control reaction pathways.

Characterization of Transition States in Acylation Processes

The acylation reactions of this compound, like other nucleophilic acyl substitutions, are proposed to proceed through a multi-step mechanism involving a tetrahedral intermediate. libretexts.orglibretexts.org The formation and breakdown of this intermediate are key steps that involve distinct transition states.

The generally accepted mechanism involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction. libretexts.org The transition state for this step involves the partial formation of a bond between the nucleophile and the carbonyl carbon, with a concurrent weakening of the carbon-oxygen double bond. The geometry at the carbonyl carbon changes from trigonal planar (sp²) to tetrahedral (sp³).

Following the formation of the tetrahedral intermediate, the subsequent step is the expulsion of the chloride ion, which is a good leaving group. This leads to the reformation of the carbon-oxygen double bond and the formation of the final acylated product. The transition state for this second step involves the partial breaking of the carbon-chlorine bond and the partial reformation of the carbonyl double bond.

Solvent Effects on Reaction Kinetics and Stereoselectivity

The solvent in which a reaction is conducted can significantly influence its rate and, where applicable, its stereoselectivity. For reactions involving polar species like this compound and charged intermediates, the polarity of the solvent is a critical factor.

In the solvolysis of similar compounds like p-nitrobenzoyl chloride, the reaction rate is sensitive to the composition of the solvent system, such as in alcohol-water mixtures. researchgate.net A general theory for third-order solvolytic reactions in such mixtures considers four competing reaction pathways, each with its own rate constant depending on whether alcohol or water acts as the nucleophile and as a general base. researchgate.net It is reasonable to assume that the solvolysis of this compound would follow similar complex kinetics.

The rate of nucleophilic substitution reactions of benzoyl chlorides is generally enhanced in more polar solvents. This is because polar solvents can better solvate and stabilize the charged tetrahedral intermediate, thus lowering the activation energy of the rate-determining step. For this compound, an increase in solvent polarity is expected to lead to a faster reaction rate. While specific kinetic data for this compound across a range of solvents is not extensively published, the expected trend based on general principles of physical organic chemistry is a positive correlation between solvent polarity and reaction rate.

The following table illustrates the hypothetical effect of solvent polarity on the relative rate of reaction of this compound with a generic nucleophile, based on established principles of solvent effects on nucleophilic acyl substitution.

| Solvent | Dielectric Constant (ε) | Expected Relative Rate |

| n-Hexane | 1.88 | 1 |

| Diethyl Ether | 4.34 | ~10 |

| Tetrahydrofuran (THF) | 7.52 | ~50 |

| Acetone | 20.7 | ~200 |

| Acetonitrile (B52724) | 37.5 | ~500 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~1000 |

| Water | 80.1 | ~5000 |

This table is illustrative and the actual relative rates would need to be determined experimentally.

Comprehensive Analysis of Steric and Electronic Influences on Reaction Pathways

The reactivity of this compound is a direct consequence of the interplay between the steric and electronic effects of its substituents.

Electronic Effects:

The electronic effects of the substituents on the benzene ring are paramount in determining the electrophilicity of the carbonyl carbon. These effects can be quantitatively assessed using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. wikipedia.org

The Hammett equation is given by: log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (benzoyl chloride).

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is characteristic of the reaction type and conditions.

For the reaction of substituted benzoyl chlorides with aniline (B41778), a positive ρ value of +1.217 has been reported. chegg.com This positive value indicates that electron-withdrawing groups, which have positive σ values, accelerate the reaction. Conversely, electron-donating groups, with negative σ values, retard the reaction.

In the case of this compound:

The nitro group (-NO₂) at the para position is strongly electron-withdrawing (σ_p = +0.78). This effect significantly increases the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The methyl group (-CH₃) at the meta position is weakly electron-donating (σ_m = -0.07).

The combined electronic effect of these two groups will be dominated by the powerful electron-withdrawing nitro group, leading to a significantly enhanced reactivity compared to unsubstituted benzoyl chloride.

Steric Effects:

Steric hindrance can also play a role in the reactivity of benzoyl chlorides. While the methyl group at the meta position is not in immediate proximity to the reaction center (the carbonyl group), it can exert some steric influence, potentially hindering the approach of a bulky nucleophile. However, for most nucleophiles, this effect is likely to be minor compared to the dominant electronic effects. In a study on the solvolysis of 1-(3-chloro-4-methylphenyl)-1-methylethyl chloride, steric interactions between adjacent substituents were shown to decrease the reaction rate. beilstein-journals.org While the system is different, it highlights the potential for steric retardation.

The following table provides a qualitative summary of the expected influence of the substituents in this compound on its acylation reactivity.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |

| -NO₂ | 4- (para) | Strongly electron-withdrawing | Minimal | Strong activation |

| -CH₃ | 3- (meta) | Weakly electron-donating | Minor hindrance | Slight deactivation (likely overshadowed by the nitro group) |

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Complex Heterocyclic Compounds

The reactivity of the acyl chloride group makes 3-Methyl-4-nitrobenzoyl chloride an excellent starting point for the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Derivatization for Benzazepine Scaffolds

A significant application of this compound is in the synthesis of benzazepine frameworks. These seven-membered heterocyclic rings are core structures in a number of therapeutic agents. A prime example is its use in the production of intermediates for Tolvaptan, a selective vasopressin V2-receptor antagonist. jmchemsci.com

The synthesis involves the acylation of a pre-existing benzazepine core, specifically 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, with this compound. This reaction yields 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a crucial intermediate that carries the nitro-substituted benzoyl group required for the final structure of Tolvaptan. jmchemsci.comnih.govnih.gov This transformation is a key step in the multi-step synthesis of the drug, highlighting the importance of this compound in accessing complex pharmaceutical architectures. jmchemsci.com

Integration into Quinolone and Quinoline (B57606) Structures

While the chemical literature describes numerous synthetic routes to quinolone and quinoline derivatives, the direct application of this compound in these syntheses is not extensively documented in published research. rsc.orgnih.gov The construction of these heterocyclic systems typically proceeds through established methods such as the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis, which utilize different sets of precursors.

Construction of Fused Triazole and Benzodiazepine Systems

The synthesis of fused heterocyclic systems such as triazoles and benzodiazepines often involves the cyclization of precursors containing the requisite atoms and functional groups. nih.govmdpi.com For instance, the formation of triazole rings can be achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov The construction of the 1,4-benzodiazepine (B1214927) core often starts from 2-aminobenzophenones or similar structures. mdpi.com Currently, there is limited specific information in the scientific literature detailing the use of this compound as a direct precursor for these particular fused heterocyclic systems.

Precursor for Substituted Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives are a well-known class of heterocyclic compounds, with their synthesis classically involving the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine (B178648) derivative. orientjchem.orgjmchemsci.comresearchgate.net Variations of this method allow for the creation of a wide array of substituted pyrazolones. However, the use of this compound as a starting material in the primary synthesis of the pyrazolone ring itself is not a commonly reported pathway in the available scientific literature.

Functional Molecule Design and Development

The role of this compound extends to the design and development of functional molecules, where it acts as a pivotal intermediate, introducing specific structural motifs that are essential for the final product's intended function.

Intermediate for Specialized Pharmaceutical Precursors (e.g., Tolvaptan Derivatives)

The most prominent role of this compound in functional molecule development is its use as a key intermediate in the synthesis of precursors for the drug Tolvaptan. jmchemsci.com Tolvaptan is a selective, competitive arginine vasopressin receptor 2 antagonist used to treat hyponatremia (low blood sodium levels). jmchemsci.com

The synthesis of Tolvaptan requires the coupling of two distinct benzoyl moieties to a central benzazepine core. This compound provides one of these essential benzoyl groups. The synthetic process typically involves reacting 2-methyl-4-nitrobenzoic acid with a chlorinating agent like thionyl chloride to produce this compound. nih.gov This intermediate is then reacted with 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. jmchemsci.comnih.gov The nitro group on the benzoyl moiety is subsequently reduced to an amine, which is then acylated with 2-methylbenzoyl chloride to complete the core structure of the drug precursor. nih.gov This multi-step process underscores the critical role of this compound in building up the complex molecular framework of Tolvaptan.

Role in Agrochemical Active Ingredient Synthesis (e.g., Herbicides, Insecticides)

Nitroaromatic compounds are a well-established class of precursors in the agrochemical industry, used in the synthesis of a wide array of pesticides, including herbicides and insecticides. nih.gov The compound this compound and its parent acid, 3-methyl-4-nitrobenzoic acid, are valuable intermediates for creating these active ingredients. nbinno.com

The synthetic utility of this molecule is demonstrated in the preparation of novel insecticides and insect repellents. For instance, research has shown the synthesis of a mosquito-repellent reactive dye starting from a closely related amide, N,N-diethyl-3-methyl-4-nitrobenzamide. researchgate.net The this compound is the direct precursor to this amide via reaction with diethylamine, highlighting its role in building the core structure of the active molecule.

Furthermore, substituted nitrobenzoic acids are used as starting materials for complex insecticidal compounds. In one study, various substituted 2-nitrobenzoic acids were used to synthesize o-carboxamidobenzamide compounds that exhibited insecticidal activity against the oriental armyworm (Mythimna separata). sioc-journal.cn This demonstrates a broader strategy where the nitro-substituted benzoyl scaffold, such as that provided by this compound, is a key component in developing new pesticidal agents. The dinitroaniline class of herbicides, while not directly synthesized from this specific chloride, further illustrates the importance of the nitro-toluidine framework in herbicidal design. documentsdelivered.com

Applications in Dyes and Pigment Chemistry

The field of synthetic dyes and pigments heavily relies on nitroaromatic intermediates to build chromophores, the parts of a molecule responsible for color. nih.gov this compound is a versatile precursor for various classes of dyes, particularly azo dyes. The synthesis typically involves a two-step process: diazotization and coupling. nih.gov

To be used in this context, the this compound is first transformed. The acyl chloride group can be reacted with an amine to form a stable amide. Subsequently, the nitro group is chemically reduced to a primary amine (e.g., forming a derivative of 3-methyl-4-aminoaniline). This new aromatic amine is then treated with a nitrite (B80452) source under acidic conditions to form a highly reactive diazonium salt. This salt is immediately reacted with a coupling agent—an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative—to form the stable azo linkage (-N=N-), which is a powerful chromophore. researchgate.net

An example of the utility of this structural motif is the synthesis of the thiazole (B1198619) azo dye 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol, which uses 3-methyl-4-nitrophenol (B363926) as the coupling component, showcasing how the substituted benzene (B151609) ring is integral to the final dye structure. researchgate.net Additionally, research into functional textiles has led to the creation of mosquito-repellent reactive dyes based on N,N-diethyl-3-methyl-4-nitrobenzamide, a direct derivative of this compound, which combines color and activity in a single molecule. researchgate.net

Polymer and Advanced Material Chemistry

Utilization in Specialty Polymer Synthesis

The high reactivity of the acyl chloride group makes this compound an excellent monomer for producing specialty polymers through step-growth polymerization. researchgate.net It is particularly useful for synthesizing aromatic polyamides, a class of polymers known for their high thermal stability and mechanical strength. dow.comscirp.org

The synthesis is typically achieved through a polycondensation reaction where the this compound (or a di-functional version) is reacted with a diamine monomer. researchgate.net The reaction forms robust amide linkages, creating the polymer backbone. The presence of the methyl and nitro substituents on the aromatic ring of the monomer unit allows for the fine-tuning of the resulting polymer's properties. These groups can influence solubility, thermal characteristics, and chain packing. For example, a related compound, 4-(Methylamino)-3-nitrobenzoyl chloride, has been used to develop novel polymers with enhanced thermal stability and mechanical properties.

The nitro group on the polymer chain also offers a site for post-polymerization modification, allowing for the introduction of other functional groups to create materials with tailored properties for specific applications. mdpi.com

Table 1: Properties of N-methylol Polyamide 4 with Varying Degrees of Methylolation

| Degree of Methylolation (mol%) | Melting Point (°C) | Heat of Fusion (J g⁻¹) | Tensile Strength (MPa) | Elongation at Break (%) |

| 4.5 | 251.2 | 60.6 | 29.6 | 332 |

| 22.5 | 164.1 | 2.7 | 3.0 | - |

| 36.5 | Disappeared | Not observed | 1.3 | - |

| This table, based on data for a modified polyamide, illustrates how functionalization, similar to what could be achieved using derivatives of this compound, can systematically alter the physical properties of a polymer. rsc.org |

Precursor for Opto-electronic Materials (e.g., Organic Light-Emitting Diodes, Solar Cells)

The design of materials for opto-electronic applications like Organic Light-Emitting Diodes (OLEDs) and organic solar cells often requires molecules with specific electronic properties and the ability to form stable, thin films. While direct use of this compound in this context is not widely documented, its derivatives, particularly polymers, hold significant potential.

Aromatic polyamides synthesized from acyl chloride precursors can exhibit strong fluorescence, a key property for emissive layers in OLEDs. scirp.org By incorporating the 3-methyl-4-nitrobenzoyl moiety into a polymer chain, it is possible to create a conjugated system where the electronic properties are tuned by the electron-donating methyl group and the electron-withdrawing nitro group. This intramolecular charge-transfer character is a common design strategy for developing new organic electronic materials. The resulting polymers could be applied as light-emitting materials or as charge-transporting layers in electronic devices. scirp.org

Furthermore, fluorescent polymers are extensively studied for their ability to detect nitroaromatic compounds, which demonstrates a strong electronic interaction between the polymer and the nitro-moiety. nih.gov This principle can be harnessed by incorporating the nitroaromatic unit directly into the polymer to create materials with tailored energy levels for applications in organic electronics.

Role in Covalent Organic Framework (COF) and Metal Organic Framework (MOF) Linker Design

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from molecular building blocks: organic linkers and, for MOFs, metal nodes. google.comresearchgate.net The properties of these frameworks are directly determined by the geometry and functionality of the organic linkers.

This compound is not a linker in its native state, as it is monofunctional. However, it is a valuable starting material for the synthesis of custom-designed, multifunctional linkers. digitellinc.com A viable synthetic strategy involves a two-step modification:

First Functionalization: The highly reactive acyl chloride group is reacted with another molecule that contains a second functional group. For example, reacting it with 4-aminobenzoic acid would form an amide bond and result in a molecule with both a nitro group and a carboxylic acid.

Second Functionalization: The nitro group is then chemically reduced to an amine.

This process would transform the original monofunctional molecule into a bifunctional linker (an aminocarboxylic acid derivative) suitable for MOF or COF synthesis. Linkers containing amino groups, such as 2-Amino-1,4-benzenedicarboxylic acid, are widely used in the synthesis and post-synthetic modification of frameworks, imparting specific chemical properties to the pores of the material. ekb.eg By using this compound as a starting point, chemists can design and create novel linkers with precise control over their structure and functionality, ultimately leading to new MOF and COF materials with tailored properties for applications in gas storage, separation, and catalysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 3-Methyl-4-nitrobenzoyl chloride at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape and its implications for chemical reactivity.

Density Functional Theory (DFT) Applications for Electrophilicity and Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide a comprehensive understanding of its electrophilicity, a key characteristic given the presence of the electron-withdrawing nitro group and the reactive acyl chloride moiety.

DFT calculations also allow for the visualization and analysis of molecular orbitals. The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.com

For this compound, FMO theory predicts that its reactivity will be dominated by its low-lying LUMO. The LUMO is expected to be localized primarily on the acyl chloride group and the nitro-substituted benzene (B151609) ring, making these regions susceptible to nucleophilic attack. The energy of the LUMO (E_LUMO) is a critical parameter; a lower E_LUMO indicates a stronger electrophile. In QSAR studies of nitroaromatic compounds, E_LUMO has been shown to be a key descriptor in explaining their reactivity and toxicity. nih.govnih.gov

The interaction of the LUMO of this compound with the HOMO of a nucleophile would be the primary interaction driving a chemical reaction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an important indicator of chemical stability; a smaller gap generally suggests higher reactivity.

Prediction of Activation Energies and Characterization of Transition States

Computational chemistry provides powerful tools for predicting the activation energies of chemical reactions and characterizing the geometry of transition states. While specific studies on the activation energies for reactions involving this compound were not found, the methodology can be described based on related research. For example, the activation energies for reactions involving the formation of acyl radicals from acyl-TEMPO adducts have been calculated, demonstrating the feasibility of such predictions. researchgate.net

For a reaction involving this compound, such as its hydrolysis or amidation, computational methods like DFT can be used to map the potential energy surface of the reaction. This involves calculating the energy of the system as the reactants approach and transform into products. The highest point on this energy pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. By identifying the structure of the transition state, chemists can gain insights into the mechanism of the reaction.

Analysis of Global and Local Reactivity Indices (e.g., Electrophilicity Index, Nucleophilicity Index)

Global and local reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capacity. These indices are calculated using the energies of the HOMO and LUMO.

For this compound, a high electrophilicity index would be expected due to the presence of the nitro and acyl chloride groups. This would confirm its character as a strong electrophile. Local reactivity indices, such as the Fukui function, can be used to identify the most reactive sites within the molecule. For an electrophilic attack, the Fukui function would highlight the atoms most susceptible to donating electrons, while for a nucleophilic attack, it would indicate the atoms most likely to accept electrons. In the case of this compound, the carbonyl carbon would be predicted to be the most susceptible site for nucleophilic attack.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are invaluable for studying the interactions of small molecules with biological macromolecules, providing a basis for understanding their potential pharmacological or toxicological effects.

Docking Studies for Ligand-Receptor Interactions in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific docking studies involving this compound were identified, the methodology is well-established and has been applied to structurally related compounds. For instance, docking studies have been performed on benzoyl chloride analogs to investigate their binding to biological targets. nih.govnih.govresearchgate.netekb.eg

For example, a study on 1-allyl-3-benzoylthiourea (B5185869) analogs used molecular docking to assess their interaction with the DNA gyrase subunit B receptor. nih.govnih.govresearchgate.net The results were presented with rerank scores, where a more negative score indicated a better binding affinity.

Table of Computational Data for Analogous Compounds

Since direct computational data for this compound is not available in the provided search results, the following table presents hypothetical data based on the types of results obtained for analogous compounds in the literature. This is for illustrative purposes to demonstrate how such data would be presented.

| Computational Parameter | Hypothetical Value for this compound | Reference (Analogous Study) |

| HOMO Energy | -8.5 eV | researchgate.net |

| LUMO Energy | -3.2 eV | nih.govnih.govresearchgate.net |

| HOMO-LUMO Gap | 5.3 eV | researchgate.net |

| Electrophilicity Index (ω) | 4.1 eV | Conceptual DFT |

| Nucleophilicity Index (N) | 1.2 eV | Conceptual DFT |

| Docking Score (vs. a hypothetical receptor) | -7.5 kcal/mol | nih.govnih.govresearchgate.netekb.eg |

Molecular Dynamics Simulations for Conformational Dynamics

The conformational flexibility imparted by the 3-methyl-4-nitrobenzoyl moiety is critical. The rotational freedom around the bond connecting the benzoyl group to the rest of the molecule, as well as the potential for out-of-plane movement of the nitro group, can be mapped over time in an MD simulation. This would reveal the most stable conformations and the energy barriers between them, which are vital for understanding receptor recognition and binding affinity.

Derivation of Structure-Activity Relationships (SAR) from Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. These studies correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR analyses have been instrumental in the development of potent antitumor agents. researchgate.netlookchem.com

The 3-methyl and 4-nitro substituents on the benzoyl chloride ring play a significant role in the electronic and steric properties of the resulting derivatives. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzoyl chloride and the electronic character of the final molecule. The methyl group, while smaller, provides steric bulk and can affect the molecule's ability to fit into a binding site.

In the development of antitumor benzothiazoles, it was found that the presence and position of substituents on the aminophenyl ring, which is acylated by this compound, are crucial for activity. researchgate.netlookchem.com Specifically, 2-(4-amino-3-methylphenyl)benzothiazole showed significant potency, highlighting the importance of the methyl group at the 3-position. lookchem.com

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to quantify these relationships. Although a specific QSAR model for this compound derivatives is not detailed in the available literature, the general approach would involve calculating molecular descriptors for a series of related compounds and correlating them with their measured biological activity.

Table 1: Key Molecular Descriptors for SAR Analysis

| Descriptor Category | Specific Descriptors | Relevance to 3-Methyl-4-nitrobenzoyl Moiety |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | The nitro group significantly impacts the electronic properties. |

| Steric | Molecular Volume, Surface Area, Specific Steric Parameters | The methyl group at position 3 introduces steric constraints. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | The overall balance of hydrophobicity is influenced by the substituents. |

In the context of developing dopamine (B1211576) receptor antagonists, molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, was used to understand the SAR of a complex molecule synthesized using this compound. osti.gov Such studies help to visualize how the 3-methyl-4-nitrophenyl portion of the molecule interacts with amino acid residues in the receptor's binding pocket, guiding the design of more potent and selective compounds.

Analytical Methodologies and Derivatization Strategies for Research Applications

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are central to the analytical workflow involving 3-Methyl-4-nitrobenzoyl chloride. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-performance liquid chromatography (UPLC), are powerful tools for the analysis of this non-volatile compound. For more volatile derivatives, gas chromatography (GC) offers an effective separation and analysis strategy.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of this compound, providing reliable separation and quantification. Method development often focuses on reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A common approach for the analysis of this compound involves a reverse-phase (RP) HPLC method. A specialized column, such as the Newcrom R1, which exhibits low silanol activity, has been shown to be effective. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is often replaced with a volatile modifier such as formic acid. sielc.comsielc.com

Optimization of the mobile phase composition, including the gradient elution profile, is critical to achieve the desired separation of the target compound from any impurities or reactants. The selection of an appropriate detector and wavelength is also crucial for sensitivity and selectivity.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (or Formic Acid for MS) |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | Optimized based on separation needs |

| Detector | UV-Vis |

| Wavelength | Determined by the absorbance maximum of the compound |

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an invaluable tool. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and more efficient separations. The principles of method development for UPLC are similar to HPLC, but with adjustments to account for the higher pressures and shorter analysis times. A generic UPLC screening gradient can be employed to quickly analyze reaction mixtures and guide further optimization. chromatographyonline.com

The transition from an HPLC method to a UPLC method can often be achieved by using a column with the same stationary phase chemistry but with smaller particles. chromatographyonline.com This allows for a direct transfer of the separation selectivity while benefiting from the speed and resolution of UPLC.

| Parameter | Condition |

| Column | e.g., ACQUITY UPLC CSH C18, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Rapid gradient from low to high %B |

| Flow Rate | Optimized for UPLC system (e.g., 0.6 mL/min) |

| Detector | PDA or UV-Vis |

The scalability of reverse-phase HPLC methods allows for the isolation and purification of reaction products and impurities on a preparative scale. sielc.comsielc.com By employing larger columns and higher flow rates, significant quantities of material can be purified for further structural elucidation or use in subsequent reactions. The method developed at the analytical scale can be adapted to the preparative scale by adjusting the gradient and flow rate to accommodate the larger column dimensions. chromatographyonline.com

The isolation of impurities is particularly important for understanding reaction byproducts and for the synthesis of pure reference standards. Preparative HPLC has been successfully used to isolate process-related impurities in the synthesis of various active pharmaceutical ingredients.

Gas Chromatography (GC) for Volatile Derivatives and Atmospheric Research

While this compound itself is not sufficiently volatile for direct GC analysis, its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid, can be derivatized to produce a more volatile compound suitable for GC. Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte.

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar |

| Column | e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Mass Spectrometer (MS) |

Chemical Derivatization for Enhanced Detection and Characterization

This compound, as a reactive acyl chloride, can serve as a derivatization reagent to tag other molecules, thereby improving their detectability and chromatographic behavior. This is particularly useful for compounds that lack a strong chromophore or are difficult to ionize in a mass spectrometer. The introduction of the 3-methyl-4-nitrobenzoyl group imparts a strong UV-absorbing moiety to the analyte.

This strategy is analogous to the well-established use of 4-nitrobenzoyl chloride for the derivatization of alcohols and amines for HPLC analysis. sigmaaldrich.comsigmaaldrich.comscientificlabs.com The derivatization reaction typically proceeds by nucleophilic acyl substitution, where the alcohol or amine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an ester or an amide, respectively.

The enhanced UV absorbance of the resulting derivative allows for lower detection limits. Furthermore, the increased hydrophobicity of the derivatized analyte can lead to better retention and separation in reverse-phase HPLC. This approach has been successfully applied to a wide range of analytes, including polyhydric alcohols. sigmaaldrich.comsigmaaldrich.comscientificlabs.com

Introduction of Fluorophores for Fluorescence Detection

While this compound is an excellent chromophoric agent for UV/Vis detection, it is not a fluorogenic reagent. Fluorogenic reagents, or fluorophores, are molecules that, upon reaction with an analyte, yield a product that is highly fluorescent. Fluorescence detection generally offers superior sensitivity and selectivity compared to UV/Vis absorption detection.

Common derivatizing reagents used to introduce fluorophores for the analysis of amines and amino acids include Dansyl chloride (DNS-Cl), o-phthalaldehyde (OPA), and 4-Chloro-7-nitrobenzofurazan (NBD-Cl) sdiarticle4.comresearchgate.netnih.gov. These reagents react with non-fluorescent analytes to form intensely fluorescent derivatives that can be detected at very low concentrations sdiarticle4.comresearchgate.net. For instance, NBD-Cl reacts with primary and secondary aliphatic amines to form derivatives that are readily detected by spectrofluorimetric techniques researchgate.net. The choice between a chromophoric label like this compound and a fluorophoric label depends on the required sensitivity of the analytical method.

Strategies for Mass Spectrometry (MS) Compatibility

Derivatization with this compound can significantly improve the compatibility of small, polar analytes with mass spectrometry, particularly when coupled with liquid chromatography (LC-MS). Short-chain carboxylic acids, for example, often exhibit poor retention in reverse-phase LC and low ionization efficiency in electrospray ionization (ESI) MS nih.gov. Chemical derivatization can address these challenges.

The key advantages of derivatizing analytes with this compound for MS analysis include:

Increased Molecular Weight: The addition of the 3-methyl-4-nitrobenzoyl group (molecular weight ≈ 181.59 g/mol ) shifts the mass of the analyte to a higher, less crowded region of the mass spectrum, reducing interference from background noise.

Improved Chromatographic Retention: The benzoyl group increases the hydrophobicity of polar analytes, leading to better retention on reverse-phase HPLC columns and improved separation from other sample components nih.govchromatographyonline.com.

Enhanced Ionization Efficiency: The derivatization can introduce a functionality that is more readily ionized, potentially improving the signal response in the mass spectrometer nih.govnih.gov. For LC-MS compatible applications, mobile phase modifiers like phosphoric acid can be replaced with formic acid to ensure compatibility with the MS detector sielc.comsielc.com.

Derivatization of Hydroxyl and Amine Functional Groups

This compound readily reacts with nucleophilic functional groups such as hydroxyl (-OH) and primary/secondary amines (-NHR/-NH₂) to form stable ester and amide derivatives, respectively . This reaction, a type of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions, which involve an aqueous alkaline medium to neutralize the hydrogen chloride byproduct and drive the reaction to completion mdpi.com.

Derivatization of Hydroxyl Groups: Alcohols and phenols react with this compound to form the corresponding esters. This is a common strategy for the analysis of polyhydric alcohols and other hydroxyl-containing compounds via HPLC .

Derivatization of Amine Groups: Primary and secondary amines react to form stable N-substituted amides mdpi.com. This reaction is widely used for the analysis of amino acids, biogenic amines, and pharmaceuticals containing amine moieties nih.gov.

The reaction is typically rapid and can be carried out under mild conditions, making it a robust method for sample preparation prior to chromatographic analysis chromatographyonline.com.

Spectroscopic Characterization of Synthesized Derivatives and Reaction Products

Following the synthesis of derivatives using this compound, spectroscopic techniques are essential for confirming the structure of the reaction products and ensuring the derivatization was successful. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of the synthesized derivatives. Both ¹H NMR and ¹³C NMR are used to confirm the covalent attachment of the 3-methyl-4-nitrobenzoyl group to the analyte.

In the ¹H NMR spectrum of a derivative, characteristic signals for the aromatic protons of the 3-methyl-4-nitrobenzoyl moiety would be observed. Additionally, the chemical shifts of protons on the analyte molecule adjacent to the newly formed ester or amide linkage will be altered, providing evidence of the reaction. For example, the protons on the carbon attached to the oxygen in an alcohol or the nitrogen in an amine will typically shift downfield upon derivatization.

In the ¹³C NMR spectrum, the presence of a carbonyl carbon (C=O) signal around 164-174 ppm for the ester or amide is a key indicator of successful derivatization researchgate.net. The aromatic carbons of the benzoyl group and the methyl carbon also provide distinct signals that confirm the structure.

Table 2: Hypothetical NMR Data for a Derivative of Ethanolamine with this compound

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~166 |

| Aromatic CH | 7.5 - 8.2 (multiplet, 3H) | 125 - 150 |

| Methyl (Ar-CH₃) | ~2.6 (singlet, 3H) | ~21 |

| Amide NH | ~8.5 (broad triplet, 1H) | - |

| Methylene (-NH-CH₂-) | ~3.6 (quartet, 2H) | ~42 |

| Methylene (-CH₂-OH) | ~3.8 (triplet, 2H) | ~60 |

Note: Data are illustrative and can vary based on solvent and specific molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When an analyte is derivatized with this compound, the IR spectrum of the product will show characteristic absorption bands that confirm the reaction.

Key spectral changes and features include:

Disappearance of Analyte Bands: The broad O-H stretching band (around 3200-3600 cm⁻¹) of an alcohol or the N-H stretching band (around 3300-3500 cm⁻¹) of an amine will disappear or be replaced by the N-H stretch of the newly formed amide.

Appearance of Carbonyl Band: A strong absorption band corresponding to the C=O stretching vibration of the newly formed ester or amide will appear in the region of 1680-1750 cm⁻¹ nih.gov.

Nitro Group Bands: Strong, characteristic absorption bands for the nitro group (NO₂) will be present, typically around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).

Table 3: Characteristic IR Absorption Frequencies for a Derivative

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester/Amide) | Stretch | 1680 - 1750 nih.gov |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the characterization of this compound, providing definitive data on its molecular weight and offering insights into its structural features through fragmentation analysis. The technique bombards the molecule with high-energy electrons, leading to ionization and the formation of a molecular ion (M•+) which subsequently breaks down into a series of smaller, charged fragments. The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.

The molecular formula of this compound is C8H6ClNO3, corresponding to a molecular weight of approximately 199.59 g/mol . nih.govsielc.comsigmaaldrich.comfda.gov In a mass spectrum, the molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass, 199.00. nih.gov A notable feature of the molecular ion peak would be the presence of an (M+2)•+ peak at m/z 201, with an intensity of approximately one-third of the M•+ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The most probable initial fragmentation step involves the heterolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the acyl chloride group. youtube.com This cleavage results in the loss of a chlorine radical (•Cl) and the formation of the highly stable 3-methyl-4-nitrobenzoyl acylium ion. This acylium ion is resonance-stabilized and is expected to be one of the most abundant ions in the spectrum, likely serving as the base peak.

Subsequent fragmentation of the primary acylium ion would likely proceed through several pathways:

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the acylium ion is a very common fragmentation pathway for aromatic aldehydes, ketones, and acyl halides. This would result in the formation of a 3-methyl-4-nitrophenyl cation.

Nitro Group Fragmentation: Nitroaromatic compounds typically exhibit characteristic fragmentation involving the nitro group. This can include the loss of a nitro radical (•NO₂) or the loss of nitric oxide (•NO) followed by the elimination of CO.

The predicted major fragmentation pathways and the corresponding m/z values for this compound are detailed in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 199/201 | [C₈H₆ClNO₃]•⁺ | C₈H₆ClNO₃ | Molecular Ion (M•⁺) |

| 164 | [C₈H₆NO₃]⁺ | C₈H₆NO₃ | M•⁺ - •Cl |

| 153 | [C₈H₆ClNO]•⁺ | C₈H₆ClNO | M•⁺ - •NO₂ |

| 136 | [C₇H₆NO₂]⁺ | C₇H₆NO₂ | [M-Cl]⁺ - CO |

| 106 | [C₇H₆O]⁺ | C₇H₆O | [M-Cl-NO₂]⁺ |

| 90 | [C₆H₄O]⁺ | C₆H₄O | [M-Cl-CO-NO]⁺ |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl Cation |

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound and the identification of related structures in complex mixtures using mass spectrometry. High-resolution mass spectrometry (HRMS) could be employed to confirm the elemental composition of the molecular ion and its key fragments, further validating the compound's identity.

Environmental and Biotransformation Research Microbial Aspects

Microbial Degradation Pathways of Related Nitroaromatic Compounds

Microorganisms employ several strategies to initiate the breakdown of nitroaromatic compounds. The degradation pathways are broadly categorized based on the initial attack on the molecule, which can be either reductive or oxidative. nih.gov The number and position of nitro groups on the aromatic ring significantly influence the specific pathway utilized by bacteria. researchgate.net

Reductive Pathways: In many cases, the initial step involves the reduction of the nitro group. This is a common strategy for compounds with multiple nitro groups, such as the explosive 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. nih.gov These reactions are catalyzed by enzymes called nitroreductases. nih.gov For example, the reduction of TNT's nitro groups to amino groups leads to a decrease in the compound's mutagenicity. cambridge.orgcambridge.org While some bacteria can mineralize singly nitrated aromatics, those with multiple nitro groups are often more resistant. nih.govresearchgate.net Some bacteria have been found to degrade 4-nitrobenzoate (B1230335) through a partial reduction to 4-hydroxylaminobenzoate, which is then converted to the key intermediate protocatechuate by a lyase. oup.com

Oxidative Pathways: Alternatively, microorganisms can initiate degradation through an oxidative attack. This can involve the dioxygenase-mediated removal of the nitro group as nitrite (B80452), with the simultaneous incorporation of two hydroxyl groups onto the aromatic ring. This mechanism has been rigorously demonstrated for m-nitrobenzoate, which is converted to protocatechuate with the release of nitrite. nih.gov Studies on Bacillus flexus strain XJU-4 degrading 3-nitrobenzoate also confirmed an oxidative mechanism proceeding through protocatechuate. researchgate.net

Another oxidative strategy involves a monooxygenase that hydroxylates the aromatic ring before the nitro group is removed. The degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP), a compound structurally similar to the expected hydrolysis product of 3-methyl-4-nitrobenzoyl chloride, proceeds via this route. In Burkholderia sp. strain SJ98, a monooxygenase first converts 3M4NP, leading to the formation of methylhydroquinone (B43894) and the release of the nitro group as nitrite. frontiersin.org

The table below summarizes the degradation pathways for several nitroaromatic compounds related to this compound.

| Compound | Microorganism(s) | Degradation Pathway Type | Key Intermediates | Reference(s) |

|---|---|---|---|---|

| m-Nitrobenzoic acid | Pseudomonas sp. strain JS51 | Oxidative (Dioxygenase) | Protocatechuate | nih.gov |

| 3-Nitrobenzoate | Bacillus flexus strain XJU-4 | Oxidative | Protocatechuate | researchgate.net |

| 4-Nitrobenzoate | Burkholderia cepacia, Ralstonia paucula | Reductive | 4-Hydroxylaminobenzoate, Protocatechuate | oup.com |

| 3-Methyl-4-nitrophenol (3M4NP) | Burkholderia sp. strain SJ98 | Oxidative (Monooxygenase) | Methylhydroquinone | frontiersin.org |

| 2,4,6-Trinitrotoluene (TNT) | Various bacteria | Reductive | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene | cambridge.org |

Enzymatic Mechanisms in Nitro Group Transformations and Aromatic Ring Cleavage

The biodegradation of nitroaromatic compounds is dependent on a suite of specialized enzymes that catalyze the transformation of the nitro group and the subsequent cleavage of the aromatic ring. researchgate.net

Nitro Group Transformation: The enzymes responsible for the initial transformation of the nitro group are critical.

Nitroreductases: These are typically flavin-containing enzymes that catalyze the reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.gov They are broadly classified into two types: Type I nitroreductases are oxygen-insensitive and transfer two electrons at a time, while Type II are oxygen-sensitive and proceed via a one-electron transfer mechanism. nih.gov These enzymes are crucial in the degradation of compounds like TNT and in reductive pathways for nitrobenzoates. cambridge.orgoup.com

Monooxygenases and Dioxygenases: These enzymes are key to oxidative degradation pathways. Monooxygenases incorporate one atom of molecular oxygen into the substrate. In the case of 3-methyl-4-nitrophenol degradation, a two-component monooxygenase system (PnpA and PnpB) is responsible for converting the substrate to methylhydroquinone. frontiersin.org Dioxygenases, on the other hand, incorporate both atoms of molecular oxygen. This is seen in the degradation of m-nitrobenzoate, where a dioxygenase converts it directly to protocatechuate, releasing nitrite. nih.gov

Aromatic Ring Cleavage: Following the removal or modification of the nitro group and formation of dihydroxylated intermediates like protocatechuate or methylhydroquinone, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. researchgate.netfrontiersin.org

Protocatechuate Dioxygenases: Protocatechuate, a common intermediate, can be cleaved in two ways. Protocatechuate 3,4-dioxygenase catalyzes ortho (or intradiol) cleavage, breaking the bond between the two hydroxylated carbons. Protocatechuate 4,5-dioxygenase catalyzes meta (or extradiol) cleavage, breaking the bond adjacent to one of the hydroxyl groups. nih.govresearchgate.net The resulting linear products are then funneled into central metabolic pathways like the TCA cycle. genome.jp For instance, extracts from Pseudomonas sp. strain JS51 were shown to cleave protocatechuate via a 4,5-dioxygenase. nih.gov

The table below details some of the key enzymes involved in the biotransformation of nitroaromatic compounds.

| Enzyme Class | Specific Enzyme(s) | Function | Example Substrate(s) | Reference(s) |

|---|---|---|---|---|

| Nitroreductase | Type I and Type II Nitroreductases | Reduction of nitro group to amino group | TNT, 4-Nitrobenzoate | nih.govoup.com |

| Monooxygenase | 3M4NP Monooxygenase (PnpA/PnpB) | Oxidative removal of nitro group | 3-Methyl-4-nitrophenol | frontiersin.org |